2-Morpholin-4-yl-pyrimidin-4-ol

Description

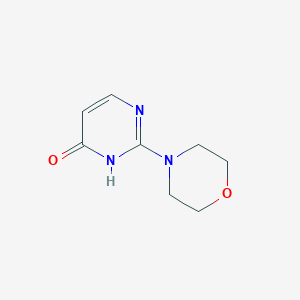

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNBVCKOPJXOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362797 | |

| Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19810-79-8 | |

| Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Morpholin-4-yl-pyrimidin-4-ol physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-Morpholin-4-yl-pyrimidin-4-ol

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents.[1] As a privileged heterocyclic motif, its derivatives have demonstrated a vast range of biological activities, including applications in oncology, immunology, and anti-infective therapies.[1][2] This guide focuses on a specific derivative, this compound (CAS No: 19810-79-8), a compound that merges the electron-deficient pyrimidine ring with the versatile morpholine moiety.[3][4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical and chemical properties of this compound, outlines a robust synthetic pathway, presents protocols for its analytical characterization, and discusses the significance of its structural features. The insights herein are designed to support research and development efforts by providing a foundational understanding of this important chemical entity.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They dictate its solubility, stability, reactivity, and pharmacokinetic profile. The key properties of this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 19810-79-8 | [3][4] |

| Molecular Formula | C₈H₁₁N₃O₂ | [3] |

| Molecular Weight | 181.192 g/mol | [3] |

| Melting Point | 169 °C | [3] |

| Boiling Point (predicted) | 404.0 ± 55.0 °C at 760 mmHg | [3] |

| Density (predicted) | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point (predicted) | 198.2 ± 31.5 °C | [3] |

| LogP (predicted) | -0.26 | [3] |

| Polar Surface Area (PSA) | 58.48 Ų | [3] |

| Exact Mass | 181.085129 u | [3] |

The relatively high melting point suggests a stable crystalline solid structure. The negative LogP value indicates that the compound is hydrophilic, predicting good solubility in polar solvents, a critical factor for formulation and in vitro biological assays.

Structural and Chemical Identity

Synonyms: 2-Morpholinopyrimidin-4-ol, 4-Hydroxy-2-N-morpholinyl-pyrimidin, 2-(4-Morpholinyl)-4(1H)-pyrimidinone.[3]

A crucial chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (-ol) and keto (-one) forms. This equilibrium can be influenced by the solvent, pH, and temperature, affecting the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Caption: Keto-enol tautomerism of the pyrimidine core.

Synthesis and Chemical Reactivity

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The following section details a plausible and efficient pathway for the synthesis of this compound, grounded in established pyrimidine chemistry.

Proposed Synthetic Workflow

The synthesis is logically designed as a two-step nucleophilic aromatic substitution (SNAr) sequence starting from a commercially available precursor, 2,4-dichloropyrimidine.

Rationale for the Pathway: The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogens. The substitution reaction with morpholine is expected to occur preferentially at the more electrophilic C4 position, followed by substitution or hydrolysis at the C2 position. However, by controlling stoichiometry and reaction conditions, selective monosubstitution can be achieved. Subsequent hydrolysis of the remaining chloro group under basic conditions yields the final hydroxypyrimidine product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 2,4-dichloropyrimidine. It is designed to be a self-validating system where the successful isolation and characterization of the intermediate confirms the regioselectivity of the first step.

Step 1: Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine

-

To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Add morpholine (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of dioxane and 2 M aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux (approximately 100 °C) for 4-6 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and neutralize with 2 M hydrochloric acid (HCl) until a precipitate forms (typically pH 6-7).

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water and then diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability of data generated in subsequent biological and pharmacological studies.

Analytical Workflow

The following workflow ensures a comprehensive quality control check on the final synthesized batch. Each step provides orthogonal data to build a complete profile of the compound.

References

Structure Elucidation and Confirmation of 2-Morpholin-4-yl-pyrimidin-4-ol: A Multi-Technique Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a chemical structure is the bedrock of all subsequent research and development, from mechanistic studies to clinical trials. This guide provides a comprehensive, field-proven methodology for the structural elucidation and confirmation of 2-Morpholin-4-yl-pyrimidin-4-ol. We move beyond a simple listing of techniques, instead detailing a logical, self-validating workflow where each analytical step corroborates the last. This document is designed for professionals in the chemical and pharmaceutical sciences, offering insights into the causality behind experimental choices to ensure scientific integrity and conclusive results. The core of our analysis integrates Mass Spectrometry, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating with the "gold standard" of X-ray Crystallography for absolute confirmation.

Introduction: The Rationale for Rigorous Elucidation

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules.[1][2] Its structure presents an interesting feature: keto-enol tautomerism at position 4, potentially existing as either a pyrimidin-4-ol (enol form) or a pyrimidin-4-one (keto form). Ascertaining the dominant tautomer and confirming the precise connectivity of the morpholine substituent is critical for understanding its physicochemical properties, receptor binding interactions, and metabolic stability.

The Starting Point: Plausible Structure from Synthesis

A robust structural elucidation begins with a chemically sound hypothesis derived from the synthetic route. A common and logical synthesis for this target molecule involves the nucleophilic aromatic substitution of a halogenated pyrimidine.

-

Hypothesized Reaction: Reaction of 2,4-dichloropyrimidine with one equivalent of morpholine, followed by hydrolysis.

-

Step 1 (Nucleophilic Substitution): Morpholine, a secondary amine, acts as a nucleophile. The C2 position of the pyrimidine ring is generally more electron-deficient and susceptible to nucleophilic attack than the C4 position. Therefore, morpholine is expected to displace the chlorine atom at C2.

-

Step 2 (Hydrolysis): The remaining chlorine atom at C4 is subsequently hydrolyzed to a hydroxyl group, which will likely exist predominantly in its more stable keto form (pyrimidin-4-one).

-

This synthetic logic provides us with our primary structural hypothesis: a pyrimidine ring with a morpholine group at C2 and a carbonyl group at C4. Our analytical task is to prove this connectivity and stereochemistry conclusively.

The Workflow: A Self-Validating Experimental Cascade

We employ a multi-step analytical workflow designed for comprehensive characterization. Each step provides a piece of the puzzle, and the correlation between the datasets is what builds the fortress of structural certainty.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Formula

Expertise & Causality: The first step is always to confirm that the synthesized compound has the correct molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the exact mass, allowing for the unambiguous determination of the elemental composition. Electrospray ionization (ESI) is the preferred method for this class of polar, heterocyclic compounds as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[3]

Experimental Protocol (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass.

Expected Data & Interpretation: The molecular formula for this compound is C₈H₁₁N₃O₂. The expected data is summarized below.

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₈H₁₁N₃O₂ | The fundamental formula to be confirmed. |

| Monoisotopic Mass | 181.0851 Da | The exact mass of the most abundant isotopes. |

| [M+H]⁺ (Protonated Ion) | 182.0924 Da | The primary ion observed in ESI+ mode. This is our target for HRMS. |

| Fragmentation | Loss of morpholine fragment, pyrimidine cleavage | Tandem MS (MS/MS) can be used to fragment the [M+H]⁺ ion, providing structural clues. The fragmentation pattern often involves cleavage of the pyrimidine ring or loss of the morpholine substituent.[4][5] |

Confirmation of the molecular formula C₈H₁₁N₃O₂ provides the first piece of validating evidence.

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] We use a suite of 1D and 2D experiments to map out the complete proton and carbon framework and, crucially, the connectivity between the morpholine and pyrimidine rings.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is excellent for compounds with potentially exchangeable protons (like N-H or O-H). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Mapping the Protons

Expected Data & Interpretation: The ¹H NMR spectrum gives us information about the chemical environment and connectivity of the protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-5 | ~6.0 - 6.5 | Doublet (d) | 1H | Pyrimidine CH | Olefinic proton on the pyrimidine ring, coupled to H-6. |

| H-6 | ~7.8 - 8.2 | Doublet (d) | 1H | Pyrimidine CH | Olefinic proton adjacent to a ring nitrogen, leading to a downfield shift.[7] Coupled to H-5. |

| H-a (Morpholine) | ~3.6 - 3.8 | Triplet (t) | 4H | -N-CH₂ -CH₂-O- | Protons on carbons adjacent to the pyrimidine ring nitrogen. |

| H-b (Morpholine) | ~3.4 - 3.6 | Triplet (t) | 4H | -N-CH₂-CH₂ -O- | Protons on carbons adjacent to the morpholine oxygen atom.[8][9][10] |

| N-H | ~11.0 - 12.5 | Broad Singlet | 1H | Pyrimidinone NH | If the compound exists as the pyrimidin-4-one tautomer, a broad, exchangeable N-H proton signal is expected at a very downfield chemical shift in DMSO-d₆.[6][11] |

¹³C NMR & DEPT-135: The Carbon Backbone

Expected Data & Interpretation: ¹³C NMR identifies all unique carbon atoms, while DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (including C=O) are absent in DEPT-135.

| Predicted Signal | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| C-4 | ~160 - 170 | Absent | C=O | Carbonyl carbon of the pyrimidin-4-one tautomer.[6] |

| C-2 | ~155 - 165 | Absent | N-C -N | Quaternary carbon of the pyrimidine ring attached to two nitrogen atoms and the morpholine group.[12][13] |

| C-6 | ~140 - 150 | Positive | C H=CH | Olefinic carbon of the pyrimidine ring. |

| C-5 | ~105 - 115 | Positive | CH=C H | Olefinic carbon of the pyrimidine ring. |

| C-a (Morpholine) | ~65 - 68 | Negative | -N-CH₂-C H₂-O- | Carbons adjacent to the oxygen atom in the morpholine ring.[9] |

| C-b (Morpholine) | ~43 - 46 | Negative | -N-C H₂-CH₂-O- | Carbons adjacent to the nitrogen atom in the morpholine ring. |

2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[14][15] HSQC and HMBC are the crucial experiments that will confirm the C2 connectivity of the morpholine ring.[16][17]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It confirms the assignments made in the 1D spectra (e.g., the proton at δ ~6.2 ppm correlates with the carbon at δ ~110 ppm).[17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[17][18]

Caption: The critical HMBC correlation confirming connectivity.

Key Expected HMBC Cross-Peaks:

-

The Decisive Correlation: A cross-peak between the morpholine protons adjacent to the nitrogen (H-a , ~3.7 ppm) and the C2 carbon of the pyrimidine ring (~160 ppm). This 3-bond correlation (³JCH ) is unambiguous proof that the morpholine ring is attached at the C2 position.

-

Intra-Ring Correlations:

-

H-6 (~8.0 ppm) will show correlations to C-4 (~165 ppm) and C-5 (~110 ppm).

-

H-5 (~6.2 ppm) will show correlations to C-4 (~165 ppm) and C-6 (~145 ppm).

-

The combination of these NMR experiments provides an interlocking web of data that validates the proposed carbon-hydrogen framework and the specific point of attachment of the substituent.

FTIR Spectroscopy: Functional Group Confirmation

Expertise & Causality: FTIR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups and, critically, for resolving the tautomeric state.[1][2][19] The presence of a strong carbonyl (C=O) absorption and the absence of a broad hydroxyl (O-H) band provides strong evidence for the pyrimidin-4-one tautomer being dominant in the solid state.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Functional Group | Significance |

| ~3200-3100 | N-H Stretch | Pyrimidinone N-H | Indicates the presence of the N-H bond in the pyrimidinone ring. |

| ~2950-2850 | C-H Stretch (aliphatic) | Morpholine CH₂ | Confirms the presence of the saturated morpholine ring. |

| ~1700-1650 | C=O Stretch (Amide) | Pyrimidine C=O | Key band. A strong absorption in this region is characteristic of a cyclic amide/lactam and strongly supports the pyrimidin-4-one tautomer.[1][20] |

| ~1600-1450 | C=C and C=N Stretches | Pyrimidine Ring Vibrations | Confirms the presence of the aromatic/heterocyclic pyrimidine core.[1][2] |

| ~1250-1050 | C-O-C Stretch | Morpholine Ether | A strong band characteristic of the C-O-C ether linkage within the morpholine ring. |

The FTIR data serves as an excellent orthogonal confirmation of the functional groups identified through NMR, particularly the carbonyl group of the pyrimidinone.

X-Ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS, NMR, and FTIR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[21][22] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, including bond lengths, bond angles, and conformation.[23] This technique is the gold standard for absolute structure confirmation.

Experimental Protocol (Single-Crystal XRD):

-

Crystal Growth: This is often the most challenging step.[21][22] A suitable single crystal must be grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling.[24][25] The crystal should be of high quality, with dimensions ideally around 0.1-0.3 mm.[24]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a detector collects the diffraction pattern.[23]

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.

Expected Data & Interpretation: The output is a definitive 3D structural model. This will:

-

Absolutely confirm connectivity: Showing the covalent bond between the morpholine nitrogen and the C2 of the pyrimidine.

-

Resolve tautomerism: The position of the hydrogen atom on the ring nitrogen (N1 or N3) and the C4-O bond length (which will be a clear double bond) will definitively confirm the pyrimidin-4-one structure.

-

Define conformation: It will reveal the chair conformation of the morpholine ring and its orientation relative to the pyrimidine ring.

Conclusion: A Synthesis of Self-Validating Evidence

The structural elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of multiple analytical techniques. The process begins with a hypothesis from synthesis, which is first validated by confirming the molecular formula via HRMS. A comprehensive suite of 1D and 2D NMR experiments then builds the molecular framework piece by piece, culminating in the key HMBC correlation that proves the connectivity of the morpholine and pyrimidine rings. FTIR spectroscopy provides rapid and robust confirmation of the key functional groups and the dominant pyrimidin-4-one tautomer. Finally, X-ray crystallography serves as the ultimate arbiter, providing an indisputable three-dimensional structure. This multi-faceted, self-validating workflow ensures the highest level of scientific rigor and provides an unshakeable foundation for all future research and development activities.

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 11. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 22. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 25. How To [chem.rochester.edu]

An In-depth Technical Guide to 2-(Morpholin-4-yl)pyrimidin-4-ol

Document ID: CHEM-MPO-WG-2026-01

Version: 1.0

Abstract: This whitepaper provides a comprehensive technical overview of 2-(Morpholin-4-yl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The guide covers its nomenclature, physicochemical properties, a validated synthesis protocol, and its established role as a scaffold for potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. Detailed experimental procedures for synthesis, characterization, and in vitro biological evaluation are provided to support researchers in drug discovery and development.

Introduction and Nomenclature

2-(Morpholin-4-yl)pyrimidin-4-ol is a synthetic organic compound featuring a pyrimidine ring substituted with a morpholine group at the C2 position and a hydroxyl group at the C4 position. This arrangement of functional groups, particularly the morpholine moiety, is a hallmark of numerous kinase inhibitors.[1][2] The morpholine ring is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to form critical hydrogen bonds with biological targets.[1][2]

The core pyrimidine scaffold is a ubiquitous feature in biologically active compounds, and its derivatization has been a cornerstone of drug discovery, leading to numerous approved therapeutics.[3] The combination of these two motifs in 2-(Morpholin-4-yl)pyrimidin-4-ol makes it a valuable building block and a subject of study for its potential pharmacological activities, primarily as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1]

Chemical Identity and Structure

The compound exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. For clarity and consistency with IUPAC nomenclature, the pyrimidin-4-ol name will be used throughout this guide.

| Identifier | Value |

| IUPAC Name | 2-(Morpholin-4-yl)pyrimidin-4-ol |

| Synonyms | 2-Morpholin-4-yl-3H-pyrimidin-4-one, 4-Hydroxy-2-morpholino-pyrimidine |

| CAS Number | 19810-79-8 |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Canonical SMILES | C1COCCN1C2=NC=CC(=O)N2 |

| InChI Key | RZLCBSAPIRCAPT-UHFFFAOYSA-N |

Figure 1. 2D Chemical Structure of 2-(Morpholin-4-yl)pyrimidin-4-ol.

Physicochemical and Analytical Properties

Understanding the physicochemical properties of a compound is critical for its application in drug development, influencing everything from solubility and formulation to absorption and distribution.

Tabulated Physicochemical Data

The following data has been aggregated from established chemical databases.

| Property | Value | Source |

| Melting Point | 169 °C | [4] |

| Boiling Point (Predicted) | 404.0 ± 55.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |

| LogP (Predicted) | -0.26 | [4] |

| Polar Surface Area (PSA) | 58.48 Ų | [4] |

| pKa (Predicted) | 8.5 (most acidic), 3.5 (most basic) |

Analytical Characterization Workflow

Confirmation of the structure and purity of synthesized 2-(Morpholin-4-yl)pyrimidin-4-ol is paramount. A standard analytical workflow involves High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by structural confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Morpholinopyrimidin-4-ol | CAS#:19810-79-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Morpholin-4-yl-pyrimidin-4-ol: A Privileged Scaffold in Kinase Inhibition

This guide provides a comprehensive technical overview of 2-Morpholin-4-yl-pyrimidin-4-ol (CAS No. 19810-79-8), a representative member of the morpholinopyrimidine class of compounds. This chemical scaffold has garnered significant attention in medicinal chemistry and drug development due to its versatile biological activities, particularly as a potent inhibitor of various protein kinases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, mechanism of action, and methods for its biological and analytical evaluation.

Chemical Profile and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a morpholine group at the 2-position and a hydroxyl group at the 4-position. The presence of the morpholine moiety is a key feature, as it is known to participate in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, contributing to the inhibitory activity of this class of compounds.

| Property | Value | Source |

| CAS Number | 19810-79-8 | [1] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Melting Point | 169°C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| LogP | -0.26 | [1] |

| Synonyms | 2-Morpholinopyrimidin-4-ol, 4-Hydroxy-2-N-morpholinyl-pyrimidin, 2-(4-Morpholinyl)-4(1H)-pyrimidinone | [1] |

Synthesis of this compound and Derivatives

The synthesis of morpholinopyrimidine derivatives is a well-established process in organic chemistry. A common and efficient method involves the nucleophilic substitution of a di- or tri-chlorinated pyrimidine with morpholine. The regioselectivity of the reaction can often be controlled by adjusting the reaction conditions.

Below is a representative protocol for the synthesis of a morpholinopyrimidine derivative, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine[2]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in acetone.

-

Addition of Reagents: Cool the solution to 0°C in an ice bath. Slowly add morpholine (1.05 eq) to the cooled solution.

-

Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for another 15 minutes.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes solution as the eluent.

-

Work-up: Once the reaction is complete, concentrate the mixture via rotary evaporation and dry under high vacuum.

-

Purification: Purify the crude product using silica column chromatography with 20% ethyl acetate in hexanes as the eluent to obtain the desired product.

Biological Activity and Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The morpholinopyrimidine scaffold is a cornerstone in the development of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a frequent event in a wide variety of human cancers.[5][6][7]

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases or G-protein-coupled receptors, leading to the activation of PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a number of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes.[8]

Morpholinopyrimidine derivatives have been extensively explored as inhibitors of various kinases within this pathway. The morpholine oxygen is known to form a key hydrogen bond with the hinge region of the kinase domain, a feature that contributes to the potency and selectivity of these inhibitors.[4] While specific inhibitory data for this compound is not publicly available, numerous derivatives have shown potent inhibition of PI3K isoforms and/or mTOR.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

An In-Depth Technical Guide to 2-Morpholin-4-yl-pyrimidin-4-ol: A Core Scaffold for PI3K Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and background on 2-Morpholin-4-yl-pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The morpholino-pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This document will delve into the synthesis, chemical properties, and, most importantly, the biological context and mechanism of action of this compound and its derivatives. Detailed experimental protocols for the characterization of such compounds are also provided to facilitate further research and development.

Introduction: The Significance of the Morpholino-Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions has made it a privileged scaffold in drug discovery. The incorporation of a morpholine moiety into the pyrimidine core has proven to be a particularly fruitful strategy, especially in the design of kinase inhibitors. The morpholine group can enhance aqueous solubility, improve metabolic stability, and critically, the oxygen atom can act as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of kinases.[3]

This compound, also known as 2-(Morpholin-4-yl)pyrimidin-4(3H)-one, represents a core structure from which a multitude of potent kinase inhibitors have been developed. Its primary therapeutic relevance lies in the modulation of the PI3K/Akt/mTOR pathway, a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | [6] |

| Molecular Weight | 181.19 g/mol | [6] |

| Melting Point | 169 °C | [6] |

| Boiling Point (Predicted) | 404.0±55.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.3±0.1 g/cm³ | [6] |

| LogP (Predicted) | -0.26 | [6] |

| pKa (Predicted) | 6.5 (most acidic), 3.5 (most basic) |

Synthesis of this compound

A representative, though not directly cited, synthetic approach could involve the reaction of a β-ketoester with N-morpholinylguanidine. Alternatively, a more common and versatile method starts with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, followed by sequential nucleophilic substitution reactions.

Caption: A plausible synthetic workflow for this compound.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The primary mechanism of action for many morpholino-pyrimidine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a central regulator of cellular processes and is frequently hyperactivated in cancer.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B), to the plasma membrane.

Once at the membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins like Bad and activation of anti-apoptotic factors.

-

Cell Growth and Proliferation: Activation of mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Metabolism: Regulation of glucose uptake and utilization.

The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Morpholinopyrimidin-4-ol | CAS#:19810-79-8 | Chemsrc [chemsrc.com]

- 7. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Potential therapeutic applications of pyrimidine analogs

An In-depth Technical Guide to the Therapeutic Applications of Pyrimidine Analogs

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of pyrimidine analogs, a cornerstone of modern chemotherapy. We will dissect their mechanisms of action, explore their diverse therapeutic applications, and detail the experimental methodologies crucial for their continued development and evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, virology, and pharmacology.

The Central Role of Pyrimidines and Their Analogs in Cellular Metabolism

Pyrimidines, specifically cytosine, thymine, and uracil, are fundamental components of nucleic acids (DNA and RNA) and are essential for numerous cellular processes, including DNA replication, RNA synthesis, and cellular metabolism. The structural similarity of pyrimidine analogs to these endogenous molecules allows them to act as antimetabolites, interfering with the synthesis and function of nucleic acids. This interference is the basis of their therapeutic effects, primarily in rapidly proliferating cells such as cancer cells and viruses.

The core mechanism of action for most pyrimidine analogs involves their conversion into fraudulent nucleotides, which are then incorporated into DNA or RNA, leading to chain termination and the inhibition of replication. Additionally, these analogs can inhibit key enzymes involved in nucleotide biosynthesis, further depleting the pool of essential precursors for nucleic acid synthesis.

Therapeutic Landscape of Pyrimidine Analogs

The clinical utility of pyrimidine analogs spans a wide range of diseases, primarily categorized into antiviral and anticancer therapies.

Antiviral Applications

Pyrimidine analogs are a critical class of antiviral agents. Their ability to be selectively activated by viral kinases and subsequently inhibit viral DNA or RNA polymerases forms the basis of their efficacy.

-

Idoxuridine and Trifluridine: These halogenated pyrimidine analogs are primarily used topically for the treatment of herpes simplex virus (HSV) keratitis. They are incorporated into viral DNA, leading to the formation of non-functional proteins and inhibition of viral replication.

-

Zidovudine (AZT): A thymidine analog, AZT was the first drug approved for the treatment of HIV. It is a potent inhibitor of HIV reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. Its incorporation into the growing DNA chain causes chain termination.

-

Lamivudine (3TC): This cytidine analog is active against both HIV and hepatitis B virus (HBV). It inhibits both HIV reverse transcriptase and HBV DNA polymerase.

-

Sofosbuvir: A nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its active form is incorporated into the growing HCV RNA chain, causing premature termination.

Anticancer Applications

In oncology, pyrimidine analogs are among the most widely used chemotherapeutic agents, targeting the rapid proliferation characteristic of cancer cells.

-

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for solid tumors, including colorectal, breast, and stomach cancers. 5-FU is converted into several active metabolites that inhibit thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" of cancer cells.

-

Capecitabine: An oral prodrug of 5-FU, capecitabine is converted to 5-FU preferentially in tumor tissue, offering a more targeted delivery and potentially reducing systemic side effects.

-

Cytarabine (ara-C): A cytosine analog that is a mainstay in the treatment of acute myeloid leukemia (AML). Its active metabolite inhibits DNA polymerase, leading to the termination of DNA chain elongation.

-

Gemcitabine: A deoxycytidine analog with a broad spectrum of activity against various solid tumors, including pancreatic, lung, and bladder cancers. It inhibits DNA synthesis through two primary mechanisms: by inhibiting ribonucleotide reductase, thereby depleting the pool of deoxynucleotides, and by being incorporated into DNA, leading to chain termination.

A summary of key pyrimidine analogs and their applications is presented below:

| Drug | Class | Primary Therapeutic Application | Mechanism of Action |

| Idoxuridine | Halogenated Pyrimidine Analog | Herpes Simplex Virus (HSV) Keratitis | Incorporation into viral DNA, leading to non-functional proteins. |

| Trifluridine | Halogenated Pyrimidine Analog | Herpes Simplex Virus (HSV) Keratitis | Incorporation into viral DNA, leading to non-functional proteins. |

| Zidovudine (AZT) | Thymidine Analog | Human Immunodeficiency Virus (HIV) | Inhibition of reverse transcriptase and DNA chain termination. |

| Lamivudine (3TC) | Cytidine Analog | HIV, Hepatitis B Virus (HBV) | Inhibition of reverse transcriptase and DNA polymerase. |

| Sofosbuvir | Nucleotide Analog | Hepatitis C Virus (HCV) | Inhibition of RNA-dependent RNA polymerase and RNA chain termination. |

| 5-Fluorouracil (5-FU) | Fluoropyrimidine | Solid Tumors (e.g., colorectal, breast) | Inhibition of thymidylate synthase. |

| Capecitabine | Fluoropyrimidine (Prodrug of 5-FU) | Solid Tumors (e.g., colorectal, breast) | Converted to 5-FU, inhibiting thymidylate synthase. |

| Cytarabine (ara-C) | Cytosine Analog | Acute Myeloid Leukemia (AML) | Inhibition of DNA polymerase and DNA chain termination. |

| Gemcitabine | Deoxycytidine Analog | Solid Tumors (e.g., pancreatic, lung) | Inhibition of ribonucleotide reductase and DNA chain termination. |

Experimental Protocols for Evaluating Pyrimidine Analogs

The preclinical and clinical development of pyrimidine analogs relies on a suite of robust experimental protocols to elucidate their mechanism of action, efficacy, and potential for resistance.

Cell Viability and Cytotoxicity Assays

A fundamental first step in evaluating a novel pyrimidine analog is to determine its effect on cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer or virus-infected cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the pyrimidine analog for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Caption: Workflow for determining cell viability using the MTT assay.

Mechanism of Action Studies

Understanding how a pyrimidine analog exerts its therapeutic effect is crucial for its development and for predicting potential resistance mechanisms.

Protocol: Analysis of DNA Fragmentation by Agarose Gel Electrophoresis

This protocol is used to assess apoptosis (programmed cell death), a common outcome of treatment with DNA-damaging agents like pyrimidine analogs.

-

Cell Treatment: Treat cells with the pyrimidine analog at its IC50 concentration for various time points.

-

DNA Extraction: Isolate genomic DNA from both treated and untreated cells using a commercial DNA extraction kit.

-

Agarose Gel Preparation: Prepare a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Electrophoresis: Load the extracted DNA into the wells of the agarose gel and run the electrophoresis at a constant voltage.

-

Visualization: Visualize the DNA fragmentation pattern under UV light. Apoptotic cells will exhibit a characteristic "laddering" pattern due to the cleavage of DNA into nucleosomal fragments.

Caption: Experimental workflow for DNA fragmentation analysis.

Signaling Pathways Modulated by Pyrimidine Analogs

The cellular response to treatment with pyrimidine analogs is complex and involves the modulation of multiple signaling pathways. A key pathway often implicated is the DNA damage response (DDR) pathway.

Upon incorporation of a pyrimidine analog into DNA or the stalling of replication forks, cells activate the DDR pathway. This involves the recruitment of sensor proteins like ATM and ATR to the sites of DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn phosphorylate and activate effector proteins like p53. The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis.

Caption: Simplified DNA damage response pathway activated by pyrimidine analogs.

Future Directions and Challenges

Despite their success, the use of pyrimidine analogs is not without challenges. The development of drug resistance, both intrinsic and acquired, remains a significant clinical hurdle. Additionally, their non-specific cytotoxicity can lead to severe side effects.

Future research is focused on several key areas:

-

Development of Novel Analogs: Synthesizing new pyrimidine analogs with improved specificity for cancer or viral cells and reduced toxicity to normal cells.

-

Combination Therapies: Combining pyrimidine analogs with other therapeutic agents, such as targeted therapies or immunotherapies, to enhance efficacy and overcome resistance.

-

Personalized Medicine: Identifying biomarkers that can predict a patient's response to a particular pyrimidine analog, allowing for more personalized treatment strategies.

The continued exploration of the chemical space of pyrimidine analogs, coupled with a deeper understanding of their cellular and molecular mechanisms, will undoubtedly lead to the development of more effective and safer therapies for a wide range of diseases.

In Silico Modeling and Docking Studies of 2-Morpholin-4-yl-pyrimidin-4-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Convergence of In Silico Methodologies and Modern Drug Discovery

This guide provides an in-depth technical walkthrough of the in silico analysis of 2-Morpholin-4-yl-pyrimidin-4-ol, a compound belonging to the morpholino-pyrimidine scaffold. This chemical class has garnered considerable attention for its potential as inhibitors of key signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR pathway.[5] The morpholine moiety, in particular, is recognized for its ability to form crucial hydrogen bond interactions within the kinase hinge region, making it a privileged structure in kinase inhibitor design.[5]

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting molecular docking and post-docking analysis. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow, ensuring a robust and reproducible computational experiment.

Part 1: Foundational Strategy - Target Selection and Ligand Preparation

A successful in silico study is predicated on a well-defined biological hypothesis. The choice of a protein target is therefore the most critical initial step.

Rationale for Target Selection: mTOR Kinase

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[5] Compounds featuring the morpholino-pyrimidine core have demonstrated potent inhibitory activity against mTOR (mammalian Target of Rapamycin), a serine/threonine kinase that acts as a master regulator within this pathway.[5][6] Therefore, for the purpose of this guide, we will select the mTOR kinase domain as our protein target. A suitable crystal structure can be obtained from the Protein Data Bank (PDB). For this study, we will utilize PDB ID: 4JT6, which represents the crystal structure of human mTOR in complex with a known inhibitor.

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, this compound, must be converted from its 2D representation to a three-dimensional, energetically minimized conformation suitable for docking. This is a crucial step, as the initial geometry of the ligand can significantly influence the outcome of the docking simulation.

Protocol 1: Ligand Preparation Workflow

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or Marvin Sketch.

-

Conversion to 3D: Convert the 2D structure to a 3D format (e.g., SDF or MOL2). This can be accomplished using software like Open Babel.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This can be done using tools like Avogadro or the ligand preparation modules within docking software suites.[7]

-

File Format Conversion for Docking: The prepared ligand must be saved in a format compatible with the chosen docking software. For AutoDock Vina, this is the PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions.[8]

Part 2: The Core of the Analysis - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a defined scoring function.

Protein Preparation: Ensuring a Clean and Validated Receptor

The raw crystal structure obtained from the PDB is not immediately ready for docking. It requires several preparatory steps to ensure accuracy.[9][10]

Protocol 2: Protein Preparation for Docking

-

Retrieve the PDB File: Download the crystal structure of mTOR (e.g., PDB ID: 4JT6) from the RCSB PDB database.

-

Remove Non-essential Molecules: The PDB file often contains water molecules, co-factors, and other heteroatoms that may not be relevant to the binding interaction of our ligand. These should be removed unless a specific water molecule is known to play a critical role in ligand binding.[10]

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding and electrostatic interactions. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the physiological pH (typically 7.4).[11]

-

Assign Partial Charges: Assign partial charges to each atom in the protein. The Kollman charges are a common choice for this step.[11]

-

Save in PDBQT Format: Similar to the ligand, the prepared protein structure needs to be saved in the PDBQT format for use with AutoDock Vina.[12]

Defining the Binding Site: The Grid Box

Instead of searching the entire protein surface, docking is typically focused on a specific region of interest, known as the binding site or active site. This is defined by a "grid box".

Protocol 3: Grid Box Generation

-

Identify the Binding Pocket: The binding site can be identified in several ways:

-

If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand.

-

Active site prediction servers can be used to identify putative binding pockets based on the protein's topology.

-

-

Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. A box that is too small may prevent the docking algorithm from finding the optimal binding pose, while a box that is too large will unnecessarily increase computation time.[13]

-

Generate Grid Parameter File: The coordinates and dimensions of the grid box are saved in a grid parameter file, which will be used as input for the docking run.[13]

Executing the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[14] It employs a sophisticated gradient optimization method for its local search, which significantly improves the speed and accuracy of the docking process.

Protocol 4: Running the AutoDock Vina Simulation

-

Prepare a Configuration File: Create a text file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the name of the output file.[15]

-

Launch Vina from the Command Line: Execute the Vina program from a terminal or command prompt, providing the configuration file as an argument.

-

Output Generation: Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[14]

Part 3: Interpreting the Results - Post-Docking Analysis

The output of a docking simulation is a set of predicted binding poses and their associated scores. The next crucial step is to analyze these results to gain insights into the potential binding mechanism.[16][17]

Analyzing Binding Affinity and Poses

The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy. A more negative value indicates a stronger predicted binding.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.254 |

| 3 | -7.9 | 1.876 |

| 4 | -7.6 | 2.451 |

| 5 | -7.5 | 2.987 |

Caption: A sample table of docking results for this compound against the mTOR kinase domain.

It is important to not only consider the top-scoring pose but also to examine the cluster of low-energy poses. If multiple low-energy poses are structurally similar (low RMSD), it can increase confidence in the predicted binding mode.

Visualizing and Characterizing Ligand-Protein Interactions

A deeper understanding of the binding mechanism is achieved by visualizing the interactions between the ligand and the protein's active site residues.[18][19]

Protocol 5: Interaction Analysis

-

Load the Complex into a Molecular Viewer: Open the prepared protein structure and the output ligand poses in a molecular visualization tool such as PyMOL or UCSF Chimera.[12]

-

Identify Key Interactions: Analyze the top-scoring pose to identify specific types of interactions:

-

Hydrogen Bonds: These are critical for binding affinity and specificity. Identify the donor and acceptor atoms and the bond distance.

-

Hydrophobic Interactions: Nonpolar regions of the ligand interacting with hydrophobic residues of the protein.

-

Pi-Stacking: Interactions between aromatic rings.

-

-

Generate 2D Interaction Diagrams: Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used to generate 2D diagrams that clearly illustrate the network of interactions.[18]

Part 4: Beyond Docking - The Role of Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view.[20] MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and a more rigorous calculation of binding free energies.

An MD simulation workflow typically involves:

-

System Setup: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure (NVT and NPT ensembles).[21]

-

Production Run: A long simulation is run to generate a trajectory of the system's dynamics.

-

Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex (e.g., by calculating RMSD) and to compute binding free energies using methods like MM/PBSA or MM/GBSA.

Due to the computational expense, MD simulations are typically performed on a limited number of promising candidates identified through docking. Software packages like GROMACS, AMBER, or NAMD are commonly used for these simulations.[22][23]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the analysis of this compound as a potential inhibitor of mTOR kinase. By following a structured approach that emphasizes the scientific rationale behind each step, researchers can generate robust and meaningful computational data. It is imperative to remember that in silico predictions are models of reality and must be validated through experimental assays. The insights gained from these computational studies, however, are invaluable for prioritizing candidates, designing more potent analogs, and ultimately accelerating the journey from a promising compound to a clinically effective therapeutic.

Visualizations

Caption: Overall workflow for in silico analysis.

Caption: Protein preparation workflow.

Caption: Key ligand-protein interactions.

References

- 1. AI takes the lead: how computational discovery is redefining drug R&D [manufacturingchemist.com]

- 2. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]

- 3. Drug Discovery Workflow - What is it? [vipergen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 10. youtube.com [youtube.com]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. eagonlab.github.io [eagonlab.github.io]

- 16. Post-docking interaction profile analysis: Significance and symbolism [wisdomlib.org]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. Making Protein-Ligand Docking Results Easier to Interpret – SAMSON Blog [blog.samson-connect.net]

- 20. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 21. youtube.com [youtube.com]

- 22. GROMACS Tutorials [mdtutorials.com]

- 23. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

A Technical Guide to the Spectroscopic Characterization of 2-Morpholin-4-yl-pyrimidin-4-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide provides a comprehensive technical framework for the spectroscopic analysis of 2-Morpholin-4-yl-pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document leverages expert knowledge and established spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for data acquisition are provided, alongside a logical workflow for integrating multimodal data to achieve unambiguous structural confirmation. This document is designed to serve as a practical reference for researchers synthesizing or working with this compound and its analogs.

Introduction and Molecular Structure

The compound this compound integrates two key heterocyclic scaffolds: a pyrimidine ring, which is a core component of nucleobases, and a morpholine ring, a privileged structure in drug discovery known for improving physicochemical properties.[1] The structural elucidation of such molecules is fundamental to confirming synthesis outcomes and ensuring purity, making a thorough understanding of their spectroscopic signatures essential.

Tautomerism: The Pyrimidin-4-ol vs. Pyrimidin-4-one Form

A critical consideration for this molecule is the existence of keto-enol tautomerism.[2] The pyrimidine ring can exist as either a hydroxyl-substituted aromatic system (pyrimidin-4-ol) or a non-aromatic keto form (2-morpholino-pyrimidin-4(3H)-one). For pyridone and pyrimidinone systems, the equilibrium in most solvents heavily favors the keto (amide) tautomer.[3] Therefore, all subsequent spectral predictions in this guide are based on the more stable 2-morpholino-pyrimidin-4(3H)-one tautomer. This structural assignment is crucial as it dictates the presence of a carbonyl group (C=O) and an N-H proton, which have profound and observable spectroscopic consequences.

Caption: Molecular structure of the predicted stable tautomer.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for identifying the number and connectivity of hydrogen atoms in a molecule. The predicted spectrum of 2-Morpholino-pyrimidin-4(3H)-one is expected to show distinct signals for the pyrimidinone ring, the morpholine ring, and the N-H proton.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N3-H | 10.0 - 12.0 | Broad Singlet | 1H | Amide proton, often broad due to quadrupole coupling and exchange. Deshielded. |

| C6-H | 7.5 - 7.8 | Doublet | 1H | Olefinic proton on pyrimidinone ring, adjacent to N1. Deshielded by ring currents and electronegative nitrogen. |

| C5-H | 5.9 - 6.2 | Doublet | 1H | Olefinic proton coupled to C6-H. Shielded relative to C6-H due to its position beta to the carbonyl. |

| C2', C6'-H₂ | 3.6 - 3.8 | Triplet | 4H | Morpholine protons adjacent to the pyrimidine-linked nitrogen (N4'). Deshielded by the nitrogen's electron-withdrawing effect. |

| C3', C5'-H₂ | 3.4 - 3.6 | Triplet | 4H | Morpholine protons adjacent to the ring oxygen. Slightly less deshielded than C2'/C6' protons. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar compounds and to slow the exchange of the N-H proton, making it more likely to be observed.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the residual DMSO solvent peak to δ 2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, it is typically acquired with proton decoupling.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C 4 | 165 - 170 | Carbonyl carbon, highly deshielded. |

| C 2 | 160 - 165 | Carbon attached to three nitrogen atoms, highly deshielded. |

| C 6 | 140 - 145 | Olefinic carbon adjacent to N1. |

| C 5 | 105 - 110 | Olefinic carbon adjacent to the carbonyl group. |

| C 2', C 6' | 65 - 67 | Morpholine carbons adjacent to the ring oxygen.[4] |

| C 3', C 5' | 45 - 48 | Morpholine carbons adjacent to the pyrimidine-linked nitrogen.[4] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C signals are inherently weak.

-

Relaxation Delay (d1): 2 seconds to allow for full relaxation of quaternary carbons.

-

-

Processing: Apply a Fourier transform with 1-2 Hz of line broadening. Calibrate the DMSO-d₆ solvent peak to δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3100 | Medium, Broad | N-H Stretch | Amide N-H in pyrimidinone ring |

| 3050 - 3000 | Medium | C-H Stretch | sp² C-H on pyrimidinone ring |

| 2950 - 2850 | Medium-Strong | C-H Stretch | sp³ C-H in morpholine ring |

| 1680 - 1650 | Strong | C=O Stretch | Amide carbonyl (pyrimidinone).[5] |

| 1620 - 1580 | Medium-Strong | C=C / C=N Stretch | Pyrimidinone ring vibrations |

| 1250 - 1200 | Strong | C-N Stretch | Aryl-N bond (pyrimidine-morpholine) |

| 1115 | Strong | C-O-C Stretch | Ether linkage in morpholine ring |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

-

Acquisition:

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the anvil to ensure good contact. Collect the sample spectrum.

-

Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for determination of the molecular weight and structural features.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

-

Molecular Formula: C₈H₁₁N₃O₂

-

Exact Mass: 181.0851 g/mol

-

Predicted Ion (Positive ESI): The most likely observed ion will be the protonated molecule, [M+H]⁺ at m/z = 182.0929 .

Predicted Fragmentation Pathway

In tandem MS (MS/MS) experiments, the protonated molecular ion (m/z 182) would be isolated and fragmented. A primary and highly diagnostic fragmentation pathway involves the cleavage of the morpholine ring, which is a common fragmentation route for morpholine-containing compounds.[1][6]

Caption: A plausible ESI-MS fragmentation pathway.

-

Loss of Ethylene Oxide (C₂H₄O, 44 Da): Cleavage within the morpholine ring could lead to the loss of a neutral ethylene oxide molecule, resulting in a fragment ion at m/z 138 .

-

Cleavage of the Morpholine Ring: A characteristic cleavage can result in the formation of the protonated morpholine ion itself at m/z 88 or related fragments.[7]

-

Loss of Morpholine: Cleavage of the C2-N4' bond could result in the loss of the neutral morpholine moiety (87 Da), leaving the protonated 2-amino-pyrimidin-4-one fragment at m/z 96 .

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Ion Trap).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Scan Range: m/z 50-500.

-

-

Tandem MS (MS/MS): If fragmentation analysis is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 182) as the precursor and applying collision-induced dissociation (CID) with nitrogen or argon gas.

Integrated Data Analysis for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of all data. A successful structural elucidation of this compound would follow this logical workflow:

-

Confirm Molecular Weight: The high-resolution mass spectrum must show an [M+H]⁺ ion corresponding to the exact mass of C₈H₁₁N₃O₂ (m/z 182.0929).

-

Identify Key Functional Groups: The IR spectrum must confirm the presence of an N-H group (~3150 cm⁻¹), a strong C=O stretch (~1670 cm⁻¹), and C-O-C ether linkage (~1115 cm⁻¹).[8] This strongly supports the pyrimidinone tautomer.

-

Assemble the Carbon-Hydrogen Framework:

-

The ¹H NMR should show two distinct aromatic/olefinic protons (a doublet pair) and two distinct sets of methylene protons in the morpholine ring (two triplets), each integrating to 4H.

-

The ¹³C NMR should account for all 8 carbons, including the characteristic downfield shifts for the carbonyl carbon (>165 ppm) and the C2 carbon attached to three nitrogens.

-

-

Verify Connectivity: The coupling pattern in the ¹H NMR (doublets for C5-H and C6-H) confirms their adjacency. The chemical shifts of the morpholine protons confirm their electronic environment, being attached to nitrogen and oxygen.

-

Final Validation: The combined data must be self-consistent and fully align with the proposed structure of 2-morpholino-pyrimidin-4(3H)-one. Any significant deviation would necessitate re-evaluation of the structure or sample purity.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility Profile of 2-Morpholin-4-yl-pyrimidin-4-ol

Abstract: The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its performance and developability as a therapeutic agent. Among these, aqueous and solvent solubility are paramount, directly influencing bioavailability, formulation strategies, and outcomes in biological assays.[1] This technical guide provides a comprehensive analysis of 2-Morpholin-4-yl-pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore its core physicochemical properties, provide a theoretical framework for its expected solubility behavior across a range of common laboratory solvents, and present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally related molecules.

Part 1: Physicochemical Characterization and Structural Analysis

A thorough understanding of a compound's intrinsic properties is the first step in predicting its behavior in solution. This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biological processes and therapeutic agents.[2]

Molecular Structure

The structure combines a hydrophilic morpholine ring with a pyrimidinol core. The presence of multiple nitrogen and oxygen atoms creates opportunities for hydrogen bonding, while the pyrimidine ring offers a degree of aromatic character.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The known physicochemical properties provide critical clues to the molecule's solubility. The negative LogP value, in particular, suggests a predominantly hydrophilic character.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | [3] |

| Molecular Weight | 181.192 g/mol | [3] |

| Melting Point | 169 °C | [3] |

| LogP | -0.26 | [3] |

| Polar Surface Area (PSA) | 58.48 Ų | [3] |

Part 2: Theoretical Solubility Rationale and Solvent Selection

The principle of "like dissolves like" governs solubility. The interplay of polarity, hydrogen bonding capacity, and dielectric constant of the solvent with the solute's own properties determines the extent of dissolution.

Expected Solubility Profile

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The pyrimidinol tautomer and the morpholine oxygen are strong hydrogen bond acceptors, while the N-H on the pyrimidinol ring and potentially the morpholine N-H (if protonated) can act as donors. Therefore, strong solubility is anticipated in protic solvents that can engage in these hydrogen bonding networks. Studies on other pyrimidine derivatives confirm that solubility in solvents like methanol generally increases with temperature.[2][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which helps to solvate the polar regions of the molecule. Good solubility is expected, particularly in DMSO and DMF, which are excellent universal solvents for many drug-like molecules.

-